molecular formula C10H12N4O B13345461 1-(2-(1H-Imidazol-1-yl)ethyl)-3-aminopyridin-2(1H)-one

1-(2-(1H-Imidazol-1-yl)ethyl)-3-aminopyridin-2(1H)-one

Cat. No.: B13345461
M. Wt: 204.23 g/mol
InChI Key: DOLUMUPAOINBFQ-UHFFFAOYSA-N
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Description

1-(2-(1H-Imidazol-1-yl)ethyl)-3-aminopyridin-2(1H)-one is a nitrogen-containing heterocyclic compound with the molecular formula C10H12N4O . This reagent features a hybrid scaffold combining pyridin-2-one and imidazole rings, a structure frequently investigated in modern medicinal chemistry. The imidazole ring is a privileged structure in drug design, known for its ability to engage in key interactions with biomolecules, such as hydrogen bonding and coordination with metal ions . Compounds containing this moiety have demonstrated a broad spectrum of pharmacological activities, including significant potential as anticancer agents . For instance, similar molecular frameworks are being explored as innovative inhibitors of therapeutic targets like the epidermal growth factor receptor (EGFR), a key enzyme in the cell cycle and a prominent target in oncology research . The presence of both hydrogen bond donor and acceptor sites on this molecule makes it a valuable building block for fragment-based drug discovery (FBDD) efforts, aimed at developing novel enzyme inhibitors . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all recommended handling procedures.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

3-amino-1-(2-imidazol-1-ylethyl)pyridin-2-one

InChI

InChI=1S/C10H12N4O/c11-9-2-1-4-14(10(9)15)7-6-13-5-3-12-8-13/h1-5,8H,6-7,11H2

InChI Key

DOLUMUPAOINBFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Method A: Direct Alkylation

  • Reagents : 2-(1H-Imidazol-1-yl)ethyl bromide and 3-aminopyridin-2(1H)-one.
  • Conditions :
    • Base: Potassium carbonate (K₂CO₃) in dry dimethylformamide (DMF).
    • Temperature: Room temperature to 80°C for 4–6 hours.
  • Mechanism : Nucleophilic attack by the pyridinone nitrogen on the alkyl halide.

Method B: Reductive Amination

  • Steps :
    • React imidazole with acrylonitrile to form N-cyanoethyl imidazole.
    • Hydrogenate the nitrile group to an amine using Raney nickel.
    • Couple the resulting 2-(1H-imidazol-1-yl)ethylamine with 3-aminopyridin-2(1H)-one via carbodiimide-mediated coupling.

Optimized Synthetic Routes

Route 1: Microwave-Assisted Alkylation

Step Description Conditions Yield Reference
1 Synthesis of 3-aminopyridin-2(1H)-one Cyclocondensation of 6-bromopicolinaldehyde, benzil, NH₄OAc 70–80%
2 Preparation of 2-(1H-imidazol-1-yl)ethyl bromide Imidazole + 1,2-dibromoethane in DMF 85%
3 Alkylation Microwave (150°C, 30 min), K₂CO₃, DMF 75%

Route 2: One-Pot Reductive Coupling

  • Combines pyridinone synthesis and side-chain introduction in a single pot:
    • React 3-aminopyridine with chloroacetyl chloride to form 3-amino-2-chloropyridine.
    • Substitute chloride with imidazole-ethylamine under basic conditions.
    • Purify via column chromatography (hexane/ethyl acetate).

Purification and Characterization

  • Distillation : For intermediates like 2-(1H-imidazol-1-yl)ethylamine, fractional distillation at 140°C/5 mmHg ensures high purity.
  • Chromatography : Final compounds are purified using silica gel columns with hexane/ethyl acetate gradients.
  • Analytical Data :
    • ¹H NMR (DMSO-d₆): δ 7.8 (s, 1H, imidazole), 6.9–7.2 (m, pyridinone), 4.3 (t, J=6 Hz, 2H, CH₂).
    • HRMS : m/z calc. for C₁₀H₁₁N₄O [M+H]⁺: 219.0984; found: 219.0986.

Key Challenges and Solutions

  • Regioselectivity : Use of sterically hindered bases (e.g., BEMP) minimizes overalkylation.
  • Solubility : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.

Industrial Scalability

  • Cost-Efficiency : Two-step methods leveraging commercially available imidazole and pyridine precursors reduce raw material costs.
  • Green Chemistry : Ethanol/water mixtures and microwave irradiation minimize energy consumption.

Chemical Reactions Analysis

Cyclization Reactions

The 7-bromo substituent enables cyclization via radical intermediates. For example, in the presence of tributyltin hydride (Bu₃SnH) and heat, the compound undergoes 5-exo-dig cyclization or 6-endo-dig cyclization , forming fused bicyclic systems. This was demonstrated using 7-bromoindole derivatives, where the radical at C-7 reacts with sp²-hybridized carbons .

Reaction conditions :

  • Reagent : Bu₃SnH

  • Solvent : Benzene

  • Temperature : Reflux (~80°C)

Products :

  • 5-exo-dig closure : Alkenes (e.g., 6,7-dihydro-5H-indolo[2,3-a]isoquinoline derivatives)

  • 6-endo-dig closure : Fused bicyclic indole derivatives

Cross-Coupling Reactions

Example reaction :

  • Catalyst : Pd(OAc)₂ with Brett-Phos ligand

  • Base : K₂CO₃

  • Conditions : Refluxing t-BuOH

  • Products : Coupled diindole derivatives (e.g., 7,7′-aminodiindole)

Substitution and Functionalization

The bromine atom at position 7 is a good leaving group, enabling nucleophilic aromatic substitution (SNAr). For example, treatment with Grignard reagents or lithium alkyls can introduce new substituents at this position. Additionally, the ethyl group at position 4 may undergo oxidation or alkylation under specific conditions .

Functionalization pathways :

Scientific Research Applications

1-(2-(1H-Imidazol-1-yl)ethyl)-3-aminopyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(1H-Imidazol-1-yl)ethyl)-3-aminopyridin-2(1H)-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several imidazole-pyridine derivatives discussed in the evidence. Key comparisons include:

Compound Core Structure Substituents Key Features
1-(2-(1H-Imidazol-1-yl)ethyl)-3-aminopyridin-2(1H)-one (Target) Pyridin-2-one 3-Amino, 1-(2-imidazolylethyl) Amino group enhances hydrogen bonding; ethyl linker improves conformational flexibility.
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-(trifluoromethyl)pyridine Pyridine 3-Methyl, 4-(trifluoromethyl), N-(imidazolylethyl) Trifluoromethyl group increases lipophilicity and metabolic stability .
6-{3-[(1-Methylimidazol-2-yl)sulfanyl]phenyl}pyridin-2(1H)-one () Pyridin-2-one 3-Sulfanyl-phenyl-imidazole linkage Sulfur-containing linker may enhance π-π stacking or metal coordination .
1-(1-(Imidazole-1-carbonyl)piperidin-4-yl)-imidazo[4,5-b]pyridin-2(3H)-one Imidazo[4,5-b]pyridin-2(3H)-one Piperidinyl-imidazole-carbonyl moiety Rigid bicyclic core limits flexibility but improves target selectivity .

Key Observations :

  • The target compound’s 3-amino group distinguishes it from analogs like the trifluoromethyl-substituted pyridine in , which prioritizes steric and electronic effects over hydrogen bonding .

Key Observations :

  • Low yields (27–35% in and ) highlight challenges in imidazole coupling reactions, likely due to steric hindrance or side reactions .
  • The target compound’s hypothetical synthesis would benefit from optimized catalysts (e.g., Pd(Ph3)4 in ) to improve efficiency .
Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are absent, structural analogs provide insights:

  • Solubility: The 3-amino group in the target compound likely enhances aqueous solubility compared to bromo- or trifluoromethyl-substituted analogs () .
  • Metabolic Stability : Imidazole rings are susceptible to CYP450 oxidation, but ethyl linkers (vs. sulfur in ) may reduce metabolic degradation .

Biological Activity

1-(2-(1H-Imidazol-1-yl)ethyl)-3-aminopyridin-2(1H)-one, also known by its CAS number 1850368-05-6, is a complex organic compound characterized by the presence of both imidazole and pyridine moieties. This unique structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry and drug development.

Structural Overview

The molecular formula of this compound is C10H12N4OC_{10}H_{12}N_{4}O, with a molecular weight of 204.23 g/mol. The compound features an imidazole ring connected to an ethyl group and a pyridinone structure, which enhances its reactivity and interaction with biological targets .

Antimicrobial Properties

Research indicates that compounds containing imidazole and pyridine structures often exhibit significant antimicrobial activities. For instance, derivatives of this compound have shown potential against various pathogens, making them candidates for further development in antimicrobial therapies.

Enzyme Inhibition

Studies have highlighted the ability of similar compounds to act as enzyme inhibitors. For example, imidazole derivatives are known to inhibit certain enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. The specific interactions between this compound and target enzymes require further investigation to elucidate their mechanisms of action .

Cytotoxicity and Anticancer Activity

Preliminary data suggest that related compounds may possess cytotoxic properties against cancer cell lines. The biological activity of these compounds is often assessed through in vitro assays, which measure their effects on cell viability and proliferation. For instance, studies on similar imidazole-pyridine derivatives have indicated potential efficacy against various cancer types .

Study on PD-1/PD-L1 Pathway Inhibition

A notable case study involved the evaluation of small molecules targeting the PD-1/PD-L1 pathway, which is critical in immune regulation and cancer therapy. Compounds structurally related to this compound were tested for their ability to inhibit this pathway. Results demonstrated significant activity in restoring immune function in transgenic mouse models, highlighting the therapeutic potential of such compounds in immuno-oncology .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
2-AminopyridinePyridine ring with an amino groupRole as a ligand in coordination chemistry
Imidazo[1,2-a]pyridineImidazole fused with a pyridine ringExhibits significant biological activity against pathogens
4-AminoquinolineQuinolone structure with an amino groupNotable for its antimalarial properties

This table illustrates the structural similarities and differences among compounds related to this compound and their respective biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-(1H-Imidazol-1-yl)ethyl)-3-aminopyridin-2(1H)-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 1-(2-methyl-1-(tosyl)-1H-imidazol-4-yl)ethanamine are prepared using sulfonylation to protect reactive sites, followed by coupling with pyridinone derivatives. Key characterization tools include 1H NMR^1 \text{H NMR} (e.g., δ 11.55 ppm for NH protons), LCMS (to confirm molecular ion peaks at m/z 392.2), and HPLC (≥98% purity). Purification often involves column chromatography with gradient elution .

Q. How is the structural conformation of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Programs like SHELXL refine structures by analyzing bond lengths (e.g., imine bonds at 1.289 Å) and dihedral angles (e.g., 8.17° between aromatic rings). Data-to-parameter ratios (e.g., 9.1) and R factors (e.g., 0.045) ensure accuracy. Disorder in flexible side chains (e.g., the imidazole-ethyl group) may require constrained refinement .

Q. What spectroscopic techniques are used to confirm the protonation states of the imidazole and pyridinone moieties?

  • Methodological Answer : 1H NMR^1 \text{H NMR} in DMSO-d6d_6 identifies NH protons (δ 11.06–11.55 ppm) and aromatic protons (δ 6.68–8.63 ppm). IR spectroscopy detects N–H stretches (~3300 cm1^{-1}) and carbonyl vibrations (~1650 cm1^{-1}). Variable-temperature NMR can resolve tautomeric equilibria in the imidazole ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. For example, imidazole’s lone pair (HOMO ~ -6.5 eV) may drive interactions with metal ions or enzymes. Molecular docking (e.g., AutoDock Vina) models binding affinities to targets like cytochrome P450, using crystal structures from the Protein Data Bank .

Q. What challenges arise in resolving crystallographic disorder in the imidazole-ethyl substituent, and how are they mitigated?

  • Methodological Answer : Flexible side chains often exhibit rotational disorder. Strategies include:

  • Using SHELXL’s PART instruction to model alternative conformations.
  • Applying restraints to bond lengths/angles (e.g., C–C = 1.50 ± 0.02 Å).
  • Collecting high-resolution data (<1.0 Å) to reduce overfitting.
    Twinning (e.g., in monoclinic systems) may require TWIN/BASF refinement .

Q. How do contradictory bioactivity results in literature for imidazole-pyridinone hybrids inform experimental redesign?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., enzyme inhibition vs. cell-based assays) may stem from solubility differences or off-target effects. Mitigation strategies:

  • Standardize assay conditions (pH, temperature, solvent).
  • Use orthogonal techniques (e.g., SPR for binding affinity, LCMS for metabolite profiling).
  • Perform dose-response curves with positive controls (e.g., known inhibitors) .

Q. What role does the 3-amino group on the pyridinone ring play in modulating solubility and intermolecular interactions?

  • Methodological Answer : The amino group enhances water solubility via hydrogen bonding (logP reduction by ~1.5 units). In crystal packing, it forms N–H⋯N/O bonds (e.g., helical chains via N–H⋯N interactions at 2.8–3.0 Å). Replace with hydrophobic groups (e.g., methyl) to study SAR effects on membrane permeability .

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